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Compound of Interest

Compound Name: Suc-ala-phe-lys-amc

Cat. No.: B10861747

Get Quote

Application Note: Precision Kinetics – Real-Time Fluorescence Monitoring of Fibrinolysis via

Suc-AFK-AMC

Executive Summary
This guide details the protocol for quantifying fibrinolytic activity using the fluorogenic substrate

Suc-Ala-Phe-Lys-AMC (Suc-AFK-AMC). Unlike endpoint turbidimetric clot lysis assays, this

method provides continuous, real-time kinetic data on Plasmin activity. It is optimized for high-

throughput screening of thrombolytic agents (e.g., tPA variants) and fibrinolysis inhibitors (e.g.,

TXA, aprotinin) in drug discovery and clinical research.

Key Advantages:

High Sensitivity: Detects picomolar concentrations of generated plasmin.

Real-Time Kinetics: Allows calculation of initial velocity (

) and inhibition constants (

).
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Specificity: The tripeptide sequence (Ala-Phe-Lys) mimics the specific cleavage site of

plasmin, reducing cross-reactivity with other serine proteases.

Scientific Foundation & Mechanism[1]
The Fibrinolytic Cascade Fibrinolysis is driven by the conversion of the zymogen Plasminogen

into the active protease Plasmin.[1][2] This activation is catalyzed by Tissue Plasminogen

Activator (tPA) or Urokinase (uPA).[1] Once active, Plasmin degrades the fibrin mesh of a blood

clot.[3]

The Reporter System Suc-AFK-AMC is a synthetic peptide substrate conjugated to the

fluorophore 7-Amino-4-methylcoumarin (AMC).

Quenched State: When attached to the peptide, AMC has low fluorescence.

Cleavage: Active Plasmin hydrolyzes the amide bond between the C-terminal Lysine and

AMC.

Signal Generation: Free AMC is released, exhibiting strong fluorescence (Ex: 380 nm / Em:

460 nm).[4]

The rate of fluorescence increase (

) is directly proportional to Plasmin activity.
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Figure 1: Mechanism of Action. The assay couples plasminogen activation to fluorogenic

substrate cleavage.

Materials & Equipment
Reagents

Substrate: Suc-Ala-Phe-Lys-AMC (Purity >95%).[5]

Enzymes:

Human Plasminogen (lyophilized, protease-free).

Recombinant tPA (positive control for activation).

Active Plasmin (positive control for direct cleavage).

Buffer Components: Tris-HCl, NaCl, Tween-20 (or BSA), DMSO.

Standard: Free 7-Amino-4-methylcoumarin (AMC) (for quantification).[6]

Equipment

Fluorescence Microplate Reader (Monochromator or Filter based: Ex 360-380 nm / Em 440-

460 nm).

96-well Black/Clear-bottom plates (Black walls prevent crosstalk; clear bottom allows

optional absorbance checks).

Experimental Protocol
Step 1: Reagent Preparation

Assay Buffer (pH 7.4):

50 mM Tris-HCl

100 mM NaCl
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0.01% Tween-20 (Critical to prevent enzyme adsorption to plastics).

Note: Avoid high concentrations of BSA if it interferes with fluorescence, though 0.1% BSA

is often used as a carrier.

Substrate Stock (10 mM):

Dissolve Suc-AFK-AMC in high-grade DMSO.

Storage: Aliquot and store at -20°C. Protect from light.

Working Substrate Solution (200 µM):

Dilute Stock 1:50 in Assay Buffer immediately before use.

Step 2: Assay Setup (96-Well Plate)
Design your plate to include Blanks, AMC Standards, and Experimental Wells.

Well Type
Component 1 (50
µL)

Component 2 (50
µL)

Component 3 (100
µL)

Substrate Blank Assay Buffer Assay Buffer
Substrate (100 µM

final)

Enzyme Control Active Plasmin Assay Buffer
Substrate (100 µM

final)

Activation Assay
Plasminogen (200

nM)
tPA / Test Compound

Substrate (100 µM

final)

Inhibition Assay Plasmin (10 nM) Inhibitor (e.g., TXA)
Substrate (100 µM

final)

Note: Concentrations listed are final in-well concentrations (200 µL total volume).

Step 3: Kinetic Measurement
Pre-incubation: Incubate plate (Components 1 & 2) at 37°C for 10 minutes to equilibrate

temperature.
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Initiation: Add 100 µL of Working Substrate Solution to all wells using a multi-channel pipette.

Read: Immediately place in the plate reader pre-heated to 37°C.

Settings:

Mode: Kinetic[7]

Interval: 30–60 seconds

Duration: 30–60 minutes

Gain: Set using the High Standard (usually 5-10 µM free AMC) to reach ~80% saturation.
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Figure 2: Workflow for High-Throughput Fibrinolysis Monitoring.[6]
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Data Analysis & Interpretation
1. Linear Regression (Initial Velocity)

Plot RFU (Y-axis) vs. Time (X-axis).

Identify the linear portion of the curve (typically the first 5–15 minutes).

Calculate the slope (

).

2. Quantification (Optional) To convert RFU/min to pmol/min, generate an AMC standard curve

(0 – 20 µM).

3. Inhibition Calculation For drug screening, calculate % Inhibition:

Troubleshooting & Optimization (Expert Tips)
Inner Filter Effect: If screening colored compounds (small molecules), they may absorb the

excitation or emission light. Solution: Perform a "spike-in" control where you add free AMC to

the compound to check for signal quenching.

Substrate Depletion: If the curve plateaus early, the enzyme concentration is too high. Dilute

the enzyme to ensure linear kinetics for at least 20 minutes.

Autohydrolysis: Suc-AFK-AMC is relatively stable, but old stocks or high pH (>8.5) can cause

background fluorescence. Always run a "Substrate Only" blank.

Temperature Sensitivity: Fibrinolysis is highly temperature-dependent. Ensure the plate

reader has robust temperature control at 37°C.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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